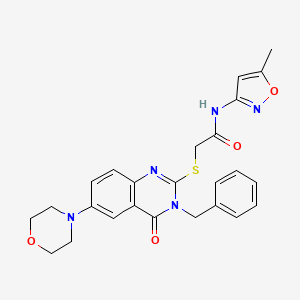

![molecular formula C24H21N3O2 B2438173 3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 906149-85-7](/img/structure/B2438173.png)

3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

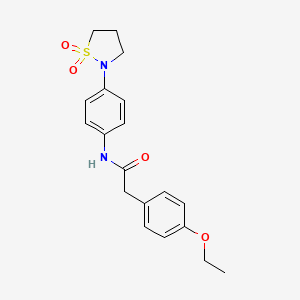

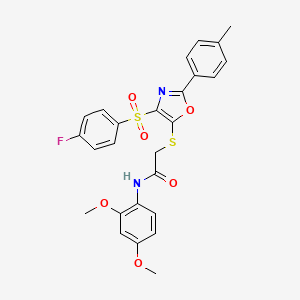

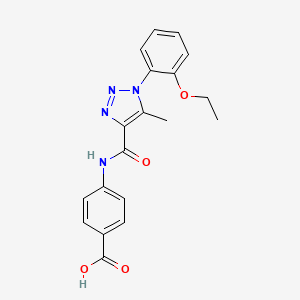

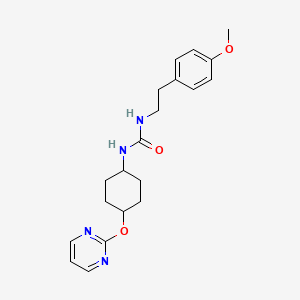

3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a chemical compound that has been the focus of scientific research. It is a derivative of quinazolinone, a class of compounds known for their pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives, such as 3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, involves various synthetic approaches . These methods are often used to create related four-membered to seven-membered heterocycles, most of which show unique biological activities .Molecular Structure Analysis

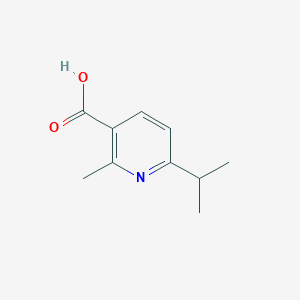

The molecular formula of 3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is C24H21N3O2. It has a molecular weight of 383.451. Quinazolinone derivatives display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis

Quinazolinone derivatives, including 3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, are involved in various chemical reactions . These reactions are often used in the synthesis of related heterocycles .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of the compound “3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide”:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new cancer therapies .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a valuable compound in the development of new antibiotics and antifungal agents .

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory effects. It has been found to reduce inflammation in various in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is crucial in protecting cells from oxidative stress and damage. Its ability to scavenge free radicals makes it a potential candidate for developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit certain enzymes that are critical in various biological processes. For example, it has shown inhibitory effects on enzymes like tyrosinase and acetylcholinesterase, which are involved in melanin production and neurotransmission, respectively .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. It has been shown to protect neuronal cells from damage and death caused by various neurotoxic agents. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antiviral Research

The compound has also been explored for its antiviral properties. It has demonstrated activity against several viruses, including influenza and herpes simplex virus, making it a potential candidate for developing new antiviral drugs .

Photodynamic Therapy

In the field of photodynamic therapy, this compound has been studied for its ability to act as a photosensitizer. When exposed to light, it can produce reactive oxygen species that can kill cancer cells or pathogens, offering a novel approach to treatment .

These applications highlight the versatility and potential of “3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide” in various fields of scientific research.

Synthesis and therapeutic potential of imidazole containing compounds A brief review of the biological potential of indole derivatives

Orientations Futures

Quinazolinone derivatives, including 3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, have shown promising antimicrobial, antitubercular, and anti-HIV activities . This suggests potential for further optimization and development of these compounds as new antitubercular and anti-HIV agents .

Propriétés

IUPAC Name |

3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-15-12-16(2)14-18(13-15)23(28)26-19-8-10-20(11-9-19)27-17(3)25-22-7-5-4-6-21(22)24(27)29/h4-14H,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOIAVJVCULMNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

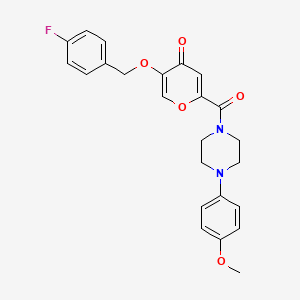

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2438090.png)

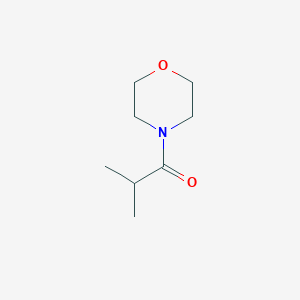

![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-cyclohexylurea](/img/structure/B2438094.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2438099.png)